Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of nitrophenyl derivatives This compound is characterized by the presence of a nitrophenyl group attached to a heptanoate chain with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol.
Hydrolysis: Aqueous sodium hydroxide, reflux conditions.
Major Products Formed:
Reduction: Ethyl 7-(4-aminophenyl)-7-oxoheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 7-(4-nitrophenyl)-7-oxoheptanoic acid.
Scientific Research Applications
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate involves its interaction with various molecular targets. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. The ester group can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds, resulting in the formation of the corresponding carboxylic acid and ethanol.
Comparison with Similar Compounds
Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoate: Similar in having a nitro group and an ester functional group but differs in the structure of the carbon chain.
Ethyl 7-(4-aminophenyl)-7-oxoheptanoate: The reduced form of this compound.
Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate: Similar structure but with a chlorine substituent instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
ethyl 7-(4-nitrophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-21-15(18)7-5-3-4-6-14(17)12-8-10-13(11-9-12)16(19)20/h8-11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCETBIEJELOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645727 |
Source
|
Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-63-4 |
Source
|
Record name | Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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